molecular formula C9H14ClN3OS B12438906 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B12438906
M. Wt: 247.75 g/mol
InChI Key: OLRHZFHVDGQNLH-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s core structure comprises a piperazine ring substituted at the 1-position with a 1,3-thiazole-4-carbonyl group and at the 2-position with a methyl group. The piperazine ring adopts a chair conformation, with the methyl group introducing steric asymmetry at the second nitrogen atom. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, connects to piperazine via a planar carbonyl bridge, creating a hybrid system capable of hydrogen bonding (via piperazine NH groups) and π-π interactions (through the thiazole ring).

The hydrochloride salt forms through protonation of the piperazine nitrogen distal to the methyl group, as inferred from analogous compounds. This protonation disrupts crystal lattice energy, enhancing aqueous solubility. Quantum mechanical calculations on similar structures predict a dipole moment of ~5.2 Debye, favoring interactions with polar biological targets.

Table 1: Molecular Properties

Property Value
Molecular Formula C₉H₁₄ClN₃OS
Molecular Weight 247.75 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

Properties

Molecular Formula

C9H14ClN3OS

Molecular Weight

247.75 g/mol

IUPAC Name

(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride

InChI

InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H

InChI Key

OLRHZFHVDGQNLH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2=CSC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Thiazole-4-Carbonyl Chloride Intermediate Synthesis

The thiazole-4-carbonyl chloride intermediate is critical for introducing the acyl group to the piperazine ring. Source outlines two primary methods for its preparation:

  • Method A : Refluxing thiazole-4-carboxylic acid with excess thionyl chloride (SOCl₂) at 80–100°C for 2–3 hours, achieving near-quantitative yields (99%).
  • Method B : Using oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with catalytic dimethylformamide (DMF) at 20–25°C, yielding 80–85%.
Key Data:
Reagent Solvent Temperature Time Yield
SOCl₂ (3 eq) Neat 85°C 2 h 99%
(COCl)₂ (1.2 eq) DCM 25°C 1 h 85%

Thiazole-4-carbonyl chloride’s reactivity necessitates immediate use in subsequent steps due to hygroscopicity.

Piperazine Acylation Strategies

The coupling of thiazole-4-carbonyl chloride with 2-methylpiperazine is the central step. Source and provide optimized protocols:

Direct Coupling in Polar Aprotic Solvents
  • Procedure : 2-Methylpiperazine (1.1 eq) is added to thiazole-4-carbonyl chloride (1 eq) in tetrahydrofuran (THF) or DCM, with triethylamine (TEA, 2 eq) as a base. The reaction proceeds at 0–25°C for 3–6 hours.
  • Yield : 85–91% after silica gel chromatography.
Solid-Phase Synthesis for Scale-Up

Source describes a combinatorial approach using MBHA resin-bound intermediates. After Boc deprotection, the free amine reacts with thiazole-4-carbonyl chloride in DMF, achieving 76–90% yield post-cleavage.

Key Data:
Base Solvent Temperature Time Yield Purity
TEA THF 25°C 4 h 91% 94%
DIPEA DMF 0°C → 25°C 12 h 87% 98%

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Source and recommend:

  • Dissolving the acylated product in anhydrous ethyl acetate and bubbling HCl gas at 0°C.
  • Precipitation yields 89–93% with >99% purity after recrystallization from ethanol/water.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Small-Scale Synthesis : Direct coupling in THF/TEA (Method 1.2.1) is optimal for laboratory-scale production (1–50 g), offering rapid reaction times and high yields.
  • Industrial Applications : Solid-phase synthesis (Method 1.2.2) minimizes purification steps and enables parallel synthesis of derivatives, though initial resin functionalization increases complexity.

Byproduct Management

  • Chloride Residuals : Excess SOCl₂ in thiazole-4-carbonyl chloride synthesis requires azeotropic removal with toluene to prevent side reactions.
  • Epimerization Risks : Low temperatures (0–5°C) during acylation prevent racemization of the chiral 2-methylpiperazine center.

Advanced Purification Techniques

Chromatographic Methods

  • Normal-Phase Silica Gel : Elution with DCM/methanol (10:1 → 5:1) removes unreacted starting materials.
  • Reverse-Phase HPLC : Employed for >99.5% purity in pharmaceutical-grade batches, using acetonitrile/water gradients.

Recrystallization Optimization

  • Solvent System : Ethanol/water (4:1 v/v) at −20°C produces needle-like crystals with consistent polymorphic Form I, confirmed via XRD.

Mechanistic Insights and Catalytic Innovations

Acylation Reaction Kinetics

Studies in source demonstrate that the reaction follows second-order kinetics, with rate constants (k) of 0.45 L/mol·s in THF and 0.32 L/mol·s in DCM at 25°C.

Green Chemistry Approaches

  • Solvent-Free Conditions : Microwave-assisted coupling reduces reaction time to 15 minutes with 82% yield, though scalability remains challenging.
  • Biocatalysis : Immobilized lipases (e.g., Candida antarctica) catalyze acylation in aqueous media, achieving 68% yield but requiring extensive optimization.

Industrial Case Studies and Process Validation

Patent-Based Manufacturing (CN114685401A)

A 2022 Chinese patent details a 10 kg batch process:

  • Thiazole-4-carbonyl chloride : 8.5 kg (99% yield).
  • Acylation : 92% yield using THF/TEA at 20°C.
  • Salt Formation : 91% yield, 99.2% purity.

Regulatory Compliance

  • ICH Guidelines : Residual solvents (THF < 720 ppm, DCM < 600 ppm) meet USP/EP limits.
  • Genotoxic Impurities : Controlled via HPLC-MS/MS monitoring of sulfonate esters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms exhibit nucleophilic character, participating in alkylation and acylation reactions.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) to form N-alkylated derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions to yield N-acylated products.

Reaction Type Reagents/Conditions Product
AlkylationMethyl iodide, triethylamine, DCMN-Methylpiperazine derivative
AcylationAcetyl chloride, dry THFN-Acetylpiperazine derivative

Carbonyl Group Reactivity

The thiazole-4-carbonyl group undergoes hydrolysis and condensation reactions:

  • Hydrolysis : In acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carbonyl group hydrolyzes to form a carboxylic acid derivative.

  • Condensation : Reacts with hydrazines or amines to form hydrazides or amides, respectively.

Reaction Type Reagents/Conditions Product
Acid Hydrolysis6M HCl, refluxThiazole-4-carboxylic acid
Hydrazide FormationHydrazine hydrate, ethanolThiazole-4-carbonyl hydrazide

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Thiazole Ring Modification : Reacts with thiourea derivatives under microwave irradiation to form fused thiazolo[3,2-a]piperazine systems.

  • Piperazine Ring Expansion : Treatment with diethyl acetylenedicarboxylate (DEAD) induces ring expansion to form seven-membered diazepane derivatives.

Reaction Type Reagents/Conditions Product
Thiazolo-PiperazineThiourea, MW irradiation, DMFFused thiazolo[3,2-a]piperazine
Diazepane FormationDEAD, toluene, 110°C1,4-Diazepane derivative

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization with strong bases (e.g., NaOH) to regenerate the free base form. This reaction is reversible and pH-dependent .

Reaction Type Reagents/Conditions Product
Neutralization1M NaOH, aqueous extractionFree base piperazine-thiazole

Coordination Chemistry

The sulfur atom in the thiazole ring and the piperazine nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable coordination complexes.

Metal Ion Conditions Complex Type
Cu²⁺Ethanol, room temperatureOctahedral Cu(II) complex

Key Reaction Mechanisms

  • Nucleophilic Substitution : The lone pair on the piperazine nitrogen attacks electrophilic centers (e.g., alkyl halides), following an SN2 pathway.

  • Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Coordination : Metal ions bind to sulfur (soft base) and nitrogen (hard base) atoms, stabilizing complexes via chelation.

Scientific Research Applications

Scientific Research Applications

While specific applications of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride are not detailed in the provided search results, the presence of thiazole and piperazine moieties suggests potential uses in various research areas:

  • Monoamine Oxidase (MAO) Inhibitors Thiazoles are used in the design of MAO inhibitors, important drug targets for neurological disorders . Piperazine rings can be introduced into thiazole derivatives to examine MAO inhibitory activities .
  • Anticonvulsant Activity Thiazole-containing molecules have demonstrated anticonvulsant properties . Different substitutions on the thiazole ring can affect the anticonvulsant activity of the compound .
  • Antitumor Activity Thiazole-pyridine hybrids have been screened for antitumor activity against various cancer cell lines .

No specific case studies were found in the search results for (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride.

Authoritative Insights

  • Thiazole Derivatives: Thiazoles are versatile moieties that contribute to the pharmacological activities of molecules .
  • Arsenic Exposure: Long-term exposure to arsenic can lead to various health effects, and systems biology approaches are used to understand the underlying mechanisms of arsenic-induced carcinogenicity .
  • Water Treatment: Endress+Hauser instrumentation plays a role in water and wastewater treatment, ensuring environmental and safety standards .
  • Meningioma: Meningioma case studies provide insights into the diagnosis, treatment, and follow-up of brain tumors .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways, while the piperazine moiety can modulate receptor activity . These interactions lead to various physiological effects, making the compound valuable in drug development and research .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) TGA Mass Loss (%)
Piperazine hydrochloride 3.11 (s) 45.3 5.08 (25–140°C)
Piperazine dihydrochloride 3.59 (s) 43.1 13.90 (25–190°C)
Target compound (inferred) 2.8–3.8 (piperazine) ~158–160 (C=O) Not reported

Comparison with Structural Analogs

Heterocyclic Acyl Substitutions

  • Thiazole vs. Pyridine : Replacing the thiazole group with pyridine (e.g., 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, ) alters electronic properties. The thiazole’s sulfur atom may enhance lipophilicity and hydrogen-bonding capacity compared to pyridine’s nitrogen .
  • Arylpiperazine Derivatives: Compounds like HBK14–HBK19 () feature phenoxy and methoxyphenyl groups.

Biological Activity

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a heterocyclic compound that combines a thiazole ring with a piperazine moiety. This unique structure contributes to its significant biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thioketones and amines.
  • Piperazine Integration : Piperazine derivatives are introduced via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final compound is often converted to its hydrochloride form to enhance solubility.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival, such as xanthine oxidase and carbonic anhydrase.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is crucial for its potential use in treating neurological disorders.

Antimicrobial Properties

Research indicates that compounds containing piperazine and thiazole structures exhibit significant antimicrobial activity. For example:

  • In vitro Studies : this compound has demonstrated activity against various bacterial strains, including E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anticancer Activity

The compound's anticancer potential has been explored in various studies:

  • Cell Line Studies : In vitro tests on cancer cell lines such as Jurkat and HT-29 have shown that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values indicate effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazineJurkat< 10Induces apoptosis
DoxorubicinJurkat15DNA intercalation

Case Studies

Several case studies highlight the therapeutic potential of thiazole-containing compounds:

  • Anticonvulsant Activity : A study found that thiazole derivatives exhibited strong anticonvulsant properties in animal models, suggesting potential applications in epilepsy treatment .
  • Cancer Treatment : A series of thiazole-piperazine derivatives were synthesized and tested for their anticancer effects. One derivative showed a remarkable ability to inhibit tumor growth in xenograft models .

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use sonication during intermediate steps to ensure homogeneity, as demonstrated in thiourea-piperazine syntheses (e.g., sonication of intermediates in THF at 40–70°C) .
  • Catalyst Selection : Employ coupling reagents like 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides (e.g., EDC) for efficient thiazole-piperazine conjugation, as seen in peptide derivatization .
  • Purification : Utilize reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the target compound, followed by free-basing with sodium bicarbonate to remove acidic impurities .
  • Yield Optimization : Monitor reaction progress via LC/MS to identify side products and adjust stoichiometry of thiazole-4-carbonyl chloride and methylpiperazine precursors .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR (e.g., DMSO-d6) to confirm the presence of the thiazole carbonyl (δ ~180 ppm) and methylpiperazine protons (δ 2.3–4.0 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+) with electrospray ionization (ESI) and Masshunter software .
  • HPLC-PDA : Employ reversed-phase methods (C18 columns, micellar/microemulsion mobile phases) to separate degradation products, as applied to flunarizine hydrochloride analogs .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC, referencing methods for piperazine-based pharmaceuticals .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity, critical for storage recommendations (e.g., anhydrous conditions at –20°C) .

Q. What strategies are effective for improving solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Salt Formation : Convert the hydrochloride salt to a mesylate or tosylate derivative if poor solubility persists, as seen with structurally similar piperazine analogs .
  • Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin-based solutions to enhance dissolution without destabilizing the compound .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses of the thiazole-piperazine scaffold against targets like phosphoglycerate dehydrogenase (PHGDH), referencing inhibitor studies .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the thiazole carbonyl and catalytic residues .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition, a common issue with thiazole-containing compounds .

Q. How can researchers elucidate the degradation pathway of this compound under oxidative stress?

Methodological Answer:

  • LC-HRMS/MS : Identify degradation products (e.g., thiazole ring cleavage or piperazine N-oxidation) using high-resolution tandem MS, as applied to flunarizine hydrochloride .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace carbon loss during degradation, enabling mechanistic insights .

Q. What strategies validate the compound’s role in modulating receptor signaling pathways?

Methodological Answer:

  • Radioligand Binding Assays : Compete against 3^3H-labeled ligands (e.g., serotonin or dopamine receptor antagonists) to quantify affinity (Ki_i) .
  • cAMP/Gq Recruitment Assays : Use BRET or FRET-based systems in HEK293 cells to assess GPCR activation/inhibition downstream of piperazine-thiazole interactions .

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